molecular formula C18H26FN3O B5879691 N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Numéro de catalogue B5879691
Poids moléculaire: 319.4 g/mol
Clé InChI: PHZMHYOZGJOFAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

CPP-115 works by inhibiting the enzyme N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase, which is responsible for the degradation of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. By blocking this enzyme, CPP-115 increases the levels of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to have anticonvulsant properties and to reduce drug-seeking behavior in animal models of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CPP-115 in lab experiments is its high selectivity for N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase, which allows for more precise manipulation of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Orientations Futures

1. Investigating the potential therapeutic applications of CPP-115 in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Developing more potent and selective inhibitors of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase for clinical use.
3. Studying the long-term effects of CPP-115 on N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels and neuronal excitability in the brain.
4. Investigating the potential use of CPP-115 in combination with other drugs for enhanced therapeutic effects.

Méthodes De Synthèse

CPP-115 can be synthesized through a multi-step process involving the reaction of 4-fluorophenylpiperazine with cyclohexanone, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.

Applications De Recherche Scientifique

CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.

Propriétés

IUPAC Name

N-cyclohexyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMHYOZGJOFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.